molecular formula C10H15NS2 B14690654 2,2'-(Phenylazanediyl)di(ethane-1-thiol) CAS No. 35225-26-4

2,2'-(Phenylazanediyl)di(ethane-1-thiol)

Cat. No.: B14690654
CAS No.: 35225-26-4
M. Wt: 213.4 g/mol
InChI Key: YOSZXFRVGMUFCP-UHFFFAOYSA-N
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Description

2,2’-(Phenylazanediyl)di(ethane-1-thiol) is a chemical compound known for its unique structure and properties. It contains two thiol groups (-SH) and a phenyl group connected via an azanediyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-(Phenylazanediyl)di(ethane-1-thiol) can be synthesized through a multi-step process involving the reaction of 2-chloroethyl phenyl sulfide with sodium hydrosulfide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylazanediyl)di(ethane-1-thiol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Phenylazanediyl)di(ethane-1-thiol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Phenylazanediyl)di(ethane-1-thiol) involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in biological systems, where thiol-disulfide exchange reactions regulate protein function and cellular redox homeostasis. The phenyl group also contributes to the compound’s reactivity by undergoing electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Phenylazanediyl)di(ethane-1-thiol) is unique due to its combination of thiol groups and a phenyl group connected via an azanediyl linkage. This structure imparts distinct reactivity and properties, making it valuable in various applications .

Properties

CAS No.

35225-26-4

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

2-[N-(2-sulfanylethyl)anilino]ethanethiol

InChI

InChI=1S/C10H15NS2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

YOSZXFRVGMUFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCS)CCS

Origin of Product

United States

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